molecular formula C9H11LiO5S B13493405 Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate

Cat. No.: B13493405
M. Wt: 238.2 g/mol
InChI Key: IXURAQNHVCEDBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate is a lithium sulfinate salt characterized by a benzene ring substituted with three methoxy groups at the 2-, 3-, and 6-positions and a sulfinate (-SO₂⁻) group at the 1-position.

Properties

Molecular Formula

C9H11LiO5S

Molecular Weight

238.2 g/mol

IUPAC Name

lithium;2,3,6-trimethoxybenzenesulfinate

InChI

InChI=1S/C9H12O5S.Li/c1-12-6-4-5-7(13-2)9(15(10)11)8(6)14-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1

InChI Key

IXURAQNHVCEDBA-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=C(C(=C(C=C1)OC)S(=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate typically involves the reaction of 2,3,6-trimethoxybenzenesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various sulfonates, sulfinates, and substituted benzene derivatives.

Scientific Research Applications

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate with two analogous sulfinates from the evidence:

Property Lithium(1+) 2,3,6-Trimethoxybenzene-1-sulfinate Lithium(1+) 2-(Difluoromethoxy)-6-fluorobenzene-1-sulfinate Lithium(1+) Ion 2-Methoxy-1,3-thiazole-5-sulfinate
Molecular Formula C₉H₁₁LiO₆S (estimated) C₇H₆F₃LiO₃S C₄H₆LiNO₃S₂
Molecular Weight (g/mol) ~254 (calculated) 234.12 187.16
Substituents 2,3,6-Trimethoxybenzene 2-(Difluoromethoxy)-6-fluorobenzene 2-Methoxy-1,3-thiazole
Key Functional Groups Methoxy (-OCH₃), Sulfinate (-SO₂⁻) Difluoromethoxy (-OCF₂H), Fluorine (-F), Sulfinate (-SO₂⁻) Methoxy (-OCH₃), Thiazole ring, Sulfinate (-SO₂⁻)

Key Observations :

  • Steric Effects : The 2,3,6-trimethoxy substitution creates steric hindrance around the sulfinate group, which may reduce reactivity in bulky reaction environments compared to the less-substituted thiazole-based sulfinate .

Reactivity Comparisons :

  • Trimethoxy Derivative : Methoxy groups enhance aromatic ring activation, favoring electrophilic substitution at the sulfinate site. This contrasts with the fluorinated analog, where electron-withdrawing substituents may stabilize the sulfinate group but reduce its nucleophilicity .
Lithium-Ion Batteries :
  • Sulfinate salts may serve as electrolyte additives or precursors for solid-electrolyte interphase (SEI) formation. The trimethoxy derivative’s high solubility in polar aprotic solvents (e.g., THF or DMF) could improve ionic conductivity compared to fluorinated analogs, which are more lipophilic .
  • Thiazole-based sulfinates may exhibit unique redox stability due to sulfur-nitrogen interactions, though thermal degradation risks remain under high-voltage conditions .
Pharmaceutical Intermediates :
  • The trimethoxy compound’s electron-rich aromatic system could facilitate coupling reactions in drug synthesis, whereas fluorinated analogs might be preferred for metabolic stability in bioactive molecules .

Biological Activity

Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a lithium ion paired with a sulfinic acid derivative of 2,3,6-trimethoxybenzene. Its structure can be represented as follows:

Li+C9H12O5S\text{Li}^+\text{C}_9\text{H}_{12}\text{O}_5\text{S}

This structure suggests the presence of functional groups that may interact with biological systems.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds related to trimethoxybenzene derivatives. For example, 1,2,4-trimethoxybenzene has been identified as a selective inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases such as multiple sclerosis and Parkinson's disease. This compound demonstrated a significant reduction in caspase-1 activation and IL-1β secretion in murine models, suggesting that similar mechanisms may be applicable to this compound .

Antiproliferative Activity

Studies on related compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, novel analogues featuring sulfonyl groups have been screened for their cytotoxicity against human cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). These compounds exhibited IC50 values indicating significant cytotoxicity without affecting normal cells like HEK-293 .

The biological activity of this compound may involve several mechanisms:

  • Inflammasome Inhibition : Similar to its trimethoxybenzene counterparts, it may inhibit NLRP3 inflammasome assembly and activation.
  • Oxidative Stress Modulation : Compounds with methoxy groups are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Cell Cycle Regulation : The antiproliferative effects suggest interference with cell cycle progression in cancer cells.

Study 1: NLRP3 Inflammasome Inhibition

In experimental autoimmune encephalomyelitis (EAE) models, treatment with trimethoxybenzene derivatives led to significant amelioration of symptoms and reduced inflammation. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines .

Study 2: Anticancer Activity

A series of sulfonyl analogues were synthesized and tested against various cancer cell lines. The results indicated that modifications at the sulfonyl group enhanced cytotoxicity while maintaining selectivity towards malignant cells over normal cells. The IC50 values ranged from 4.10 µM to 15.10 µM across different cell lines .

Data Tables

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
1,2,4-trimethoxybenzene200EAE Model
Combretastatin analogue4.10 - 15.10A549 and IMR-32

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate, and how can purity be optimized?

  • Methodology :

  • Sulfonation : Begin with sulfonation of 2,3,6-trimethoxybenzene using chlorosulfonic acid under anhydrous conditions to yield the sulfonic acid derivative.
  • Reduction : Reduce the sulfonic acid to the sulfinic acid stage using sodium dithionite (Na₂S₂O₄) in acidic aqueous media.
  • Lithiation : Neutralize the sulfinic acid with lithium hydroxide (LiOH) in ethanol, followed by recrystallization from a mixed solvent system (e.g., ethanol/water) to isolate the lithium salt.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/methanol) or repeated recrystallization to achieve >99% purity. Monitor purity via NMR (¹H/¹³C) and elemental analysis .

Q. How should researchers characterize the structural and thermal stability of this lithium sulfinate?

  • Methodology :

  • Structural Analysis :
  • NMR Spectroscopy : Confirm substitution patterns and lithium coordination using ¹H NMR (DMSO-d₆) and ¹³C NMR. Look for deshielding effects on aromatic protons due to sulfinate and methoxy groups.
  • Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to verify molecular ion peaks ([M⁻] at m/z corresponding to C₉H₁₁O₅S⁻).
  • Thermal Stability :
  • Thermogravimetric Analysis (TGA) : Perform under nitrogen (heating rate: 10°C/min) to assess decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events .

Q. What solvent systems are optimal for solubility studies, and how does pH affect stability?

  • Methodology :

  • Solubility Screening : Test in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and water. Measure solubility gravimetrically at 25°C.
  • pH Stability : Prepare aqueous solutions (0.1 M Li salt) and adjust pH (2–12) using HCl/NaOH. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) over 24 hours. Stability is typically highest near neutral pH (6–8) due to minimized hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this sulfinate?

  • Methodology :

  • DFT Modeling : Optimize geometries (B3LYP/6-311+G(d,p)) to compare sulfinate’s nucleophilic vs. radical pathways. Calculate activation energies for sulfinate-mediated coupling reactions.
  • Validation : Cross-reference computed redox potentials (vs. SCE) with experimental cyclic voltammetry data. Resolve discrepancies by adjusting solvation models (e.g., PCM for DMSO) .

Q. What advanced spectroscopic techniques (e.g., EPR) are suitable for studying electronic interactions in copper-sulfinate complexes?

  • Methodology :

  • EPR Spectroscopy : Use X-band (9 GHz) and Q-band (34 GHz) EPR to probe Cu²⁺-sulfinate complexes. Prepare samples in frozen DMF (77 K) to capture anisotropic signals.
  • Simulation : Fit spectra using EasySpin (MATLAB) to extract g-tensors (gₓ, gᵧ, g_z) and hyperfine coupling constants (A_Cu). Compare with literature values for CuA-type centers .

Q. How can this lithium sulfinate enhance ion transport in solid-state lithium battery electrolytes?

  • Methodology :

  • Electrolyte Formulation : Blend the sulfinate with PEO (polyethylene oxide) and LiTFSI (lithium bis(trifluoromethanesulfonyl)imide) at varying ratios (e.g., 1:10:1 by wt%).
  • Ion Conductivity : Measure via AC impedance spectroscopy (frequency range: 1 Hz–1 MHz) at 30–80°C. Calculate activation energy (Eₐ) from Arrhenius plots.
  • Mechanistic Insight : Use Raman spectroscopy to identify Li⁺ coordination sites (sulfinate vs. ether oxygen) and correlate with conductivity trends .

Methodological Notes

  • Contradiction Management : If experimental EPR data conflict with DFT predictions (e.g., unexpected g-anisotropy), re-examine ligand field parameters or consider multi-reference methods like CASSCF .
  • Data Reproducibility : For thermal studies, ensure consistent heating rates and purge gas flow rates to avoid artifacts in TGA/DSC profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.